(E)-3-(6-morpholino-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

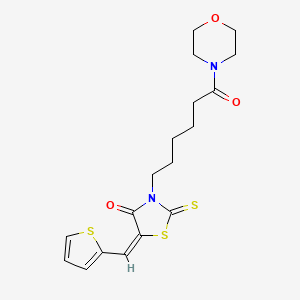

The compound "(E)-3-(6-morpholino-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one" is a thiazolidin-4-one derivative featuring a 2-thioxo group, a morpholino-substituted hexanoyl chain at position 3, and a thiophene-based benzylidene moiety at position 3. The E-configuration of the exocyclic double bond is critical for its stereoelectronic properties. The morpholino group enhances solubility and bioavailability, while the thiophene substituent contributes to π-π stacking interactions with biological targets .

Synthesis likely involves Knoevenagel condensation between a 2-thioxothiazolidin-4-one precursor and a thiophene-2-carbaldehyde derivative, followed by functionalization with a morpholinohexanoyl group. Similar routes are documented for analogs in and , which employ acetic acid/sodium acetate or ammonium acetate under reflux .

Properties

IUPAC Name |

(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S3/c21-16(19-8-10-23-11-9-19)6-2-1-3-7-20-17(22)15(26-18(20)24)13-14-5-4-12-25-14/h4-5,12-13H,1-3,6-11H2/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLNFFKVXNSCFI-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(6-morpholino-6-oxohexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the class of thiazolidinones, which have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives typically involves the condensation of thiazolidine-2,4-dione with various aldehydes or ketones. The specific structure of this compound includes a morpholino group and a thiophene moiety, which are crucial for its biological activity.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₂S₂ |

| Molecular Weight | 342.45 g/mol |

| Functional Groups | Thiazolidinone, Thiophene, Morpholine |

| Stereochemistry | E-isomer |

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazolidinones against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-donating groups displayed enhanced activity due to increased lipophilicity.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-3-(6-morpholino...) | Staphylococcus aureus | 32 µg/mL |

| (E)-3-(6-morpholino...) | Escherichia coli | 64 µg/mL |

| Control (Ampicillin) | Staphylococcus aureus | 8 µg/mL |

Anticancer Activity

Thiazolidinones have also been explored for their anticancer potential. A study reported that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that the compound significantly inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

Table 3: Cytotoxicity Results in Cancer Cell Lines

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HT-29 | 20 | Cell cycle arrest |

Mechanistic Insights

Molecular docking studies suggest that this compound binds effectively to key targets involved in cancer progression and microbial resistance. The presence of the morpholino group enhances binding affinity due to its ability to form hydrogen bonds with target proteins.

Table 4: Docking Scores with Target Proteins

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Bcl-2 | -9.5 |

| ALR2 | -8.7 |

Comparison with Similar Compounds

Thiazolidin-4-one vs. Oxazolidin-4-one

Compounds like (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one () replace the sulfur atom in the thiazolidinone ring with oxygen. The target compound’s thioxo group may offer stronger chelation capacity .

Thiazolo-Triazolone Hybrids

Complex heterocycles such as (5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () incorporate fused triazole rings. These structures exhibit increased rigidity and altered electronic profiles compared to the target compound, possibly enhancing selectivity for specific targets but reducing synthetic accessibility .

Substituent Effects

Position 3 Modifications

- Morpholino vs. Dimethylaminoethyl: The target compound’s 6-morpholino-6-oxohexyl chain () provides superior water solubility compared to 3-(2-(dimethylamino)ethyl)-5-(4-isopropylbenzylidene)-2-thioxothiazolidin-4-one (), where the dimethylaminoethyl group is less polar.

- Aryl vs. Alkyl Chains: Aryl substituents (e.g., 3-phenyl in ) increase hydrophobicity, whereas the morpholinohexanoyl chain balances lipophilicity and solubility .

Position 5 Modifications

- Thiophene vs. Pyridine/Phenyl: The thiophene moiety in the target compound is electron-rich, favoring interactions with electrophilic enzyme pockets. In contrast, (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one () contains a pyridine ring, which is electron-deficient and may alter binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.